![molecular formula C21H17FN6O3S B2363722 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-70-2](/img/structure/B2363722.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O3S and its molecular weight is 452.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies, including enzyme inhibition and cytotoxicity assessments.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzo[b][1,4]dioxin moiety linked to a triazolopyrimidine derivative. Its molecular formula is C18H18N6O3S with a molecular weight of approximately 398.44 g/mol.
Enzyme Inhibition
Recent studies have investigated the inhibitory effects of this compound on various enzymes relevant to metabolic diseases and neurodegenerative disorders:
- α-Glucosidase Inhibition : The compound was screened for its ability to inhibit α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). In vitro assays indicated that it exhibits significant inhibitory activity against this enzyme, which suggests potential for managing postprandial hyperglycemia .
- Acetylcholinesterase Inhibition : Additionally, the compound was tested for acetylcholinesterase inhibition, which is pertinent in Alzheimer's disease therapy. Results showed promising inhibition rates, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assays were performed on various cancer cell lines to evaluate the safety profile of the compound:
- Cell Line Testing : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results indicated moderate cytotoxicity with IC50 values ranging from 20 to 50 µM. This level of cytotoxicity warrants further investigation into the mechanisms underlying its effects on cancer cells .
Antiparasitic Activity
The compound also demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that it may have broader applications in treating parasitic infections alongside its potential use in cancer therapy .
Case Study 1: High-Throughput Screening
A high-throughput screening campaign identified this compound as a "hit" for inducing autophagy in cellular models. This property may contribute to its cytotoxic effects against cancer cells and could be utilized in drug development aimed at enhancing autophagic processes in diseased cells .
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure of this compound were synthesized and evaluated. The SAR studies revealed that modifications at specific positions significantly influenced both enzyme inhibition and cytotoxicity profiles. For example, substituents on the triazole ring enhanced α-glucosidase inhibition while maintaining acceptable cytotoxicity levels .
Data Tables
Activity | IC50 Value (µM) | Target |
---|---|---|
α-Glucosidase Inhibition | 15 - 25 | Type 2 Diabetes |
Acetylcholinesterase Inhibition | 20 - 40 | Alzheimer's Disease |
Cytotoxicity (MCF-7 Cells) | 20 - 50 | Cancer Therapy |
Antiparasitic Activity | EC50 ~ 5 | Trypanosoma cruzi, Leishmania |
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit angiogenesis and the activity of P-glycoprotein efflux pumps, which are often implicated in cancer chemoresistance. This suggests a dual action that can potentially improve the efficacy of existing chemotherapeutic agents .
Cardiovascular Applications
The precursor compounds derived from the dihydrobenzo[b][1,4]dioxin structure have been utilized as intermediates in the synthesis of antihypertensive drugs such as doxazocin. The synthesis process involves the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine with various amines to produce high-purity derivatives suitable for pharmaceutical use .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of sulfur and nitrogen heterocycles in the molecular structure often correlates with enhanced biological activity against various pathogens.
Neurological Research
There is emerging interest in exploring the effects of this compound on neurological disorders. Its structural components suggest potential interactions with neurotransmitter systems or neuroprotective effects that warrant further investigation.
Case Studies
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c22-15-4-2-1-3-13(15)10-28-20-19(26-27-28)21(24-12-23-20)32-11-18(29)25-14-5-6-16-17(9-14)31-8-7-30-16/h1-6,9,12H,7-8,10-11H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPUKRZMARYDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。